N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C24H20ClN3O2S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31) |
InChI Key |
XEIDERRCINRARV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Formamide
Anthranilic acid (1 ) reacts with formamide (2 ) under thermal conditions (120°C) to form quinazolin-4(3H)-one (3 ). This method, while straightforward, requires optimization to avoid side products:
Phosphorus oxychloride (POCl₃) is then used to convert the 4-oxo group to a chloro substituent, yielding 4-chloroquinazoline (4 ).
Metal-Catalyzed Cyclization
Copper catalysts, such as Cu(OAc)₂, enable efficient quinazoline synthesis under oxidative conditions. For example, 2-aminobenzyl alcohol reacts with benzylamines in the presence of CuI and oxygen to form 2-substituted quinazolines. This method offers scalability and functional group tolerance, critical for introducing the 3-[(2-chlorophenyl)methyl] group later.
Introduction of the 2-Sulfanylidene (Thioxo) Group
The thioxo group at position 2 is introduced via thiourea or isothiocyanate intermediates.
Thiourea-Mediated Thioxo Formation
Quinazolin-4(3H)-one (3 ) reacts with phenyl isothiocyanate in refluxing pyridine to generate 3-phenyl-2-thioxoquinazolin-4-one (7 ). Alkylation of 7 with 2-chlorobenzyl chloride introduces the 3-[(2-chlorophenyl)methyl] group, yielding 8 .
One-Pot Thiolation
A greener approach employs ammonium acetate and copper catalysts (e.g., CuBr) with methyl aromatic heterocycles under oxygen atmosphere. This method avoids toxic thiourea derivatives and achieves thioxo group incorporation via C–S bond formation.
Functionalization of the 7-Carboxamide Group
The 7-carboxamide moiety is introduced through late-stage coupling reactions.
Carboxylic Acid to Acid Chloride Conversion
Intermediate 22 (2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with N-benzyl-N-methylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the target carboxamide:
Coupling Agents
Carbonyldiimidazole (CDI) facilitates direct amidation of carboxylic acids without acid chloride isolation. For example, 7-carboxyquinazoline reacts with CDI to form an activated intermediate, which couples with N-benzyl-N-methylamine in tetrahydrofuran (THF).
N-Benzylation and N-Methylation
Sequential Alkylation
The N-methyl and N-benzyl groups are introduced via alkylation of secondary amines. For instance, 4-chloroquinazoline (4 ) reacts with benzylamine to form N-benzylquinazolin-4-amine, followed by methylation using methyl iodide (CH₃I) in the presence of a base.
Reductive Amination
An alternative route employs reductive amination of aldehydes with methylamine. For example, 4-oxoquinazoline reacts with benzaldehyde and methylamine under hydrogenation conditions (H₂, Pd/C) to yield N-benzyl-N-methyl derivatives.
Optimization and Reaction Conditions
Solvent and Temperature
Catalysts and Additives
Data Tables
Table 1. Key Reaction Steps and Yields
Table 2. Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | Toluene | 110 | 12 | 78 |
| Cu(OAc)₂ | Anisole | 80 | 8 | 85 |
| None | DMF | 100 | 24 | 60 |
Challenges and Solutions
Regioselectivity in Alkylation
The 3-position of quinazoline is highly reactive, necessitating careful control during benzylation. Using bulky bases (e.g., NaH) in THF minimizes over-alkylation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, chlorophenyl halides, amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared features:
Key Comparisons
Core Structure Diversity: The quinazoline core distinguishes the target compound from thienopyridines (e.g., clopidogrel) and triazoles (e.g., epoxiconazole). Quinazolines are known for kinase inhibition, whereas thienopyridines target platelet receptors, and triazoles inhibit fungal cytochrome P450 enzymes.
Substituent Effects: The 2-chlorophenyl group is a common feature in clopidogrel, 1-(2-chlorophenyl)ethanone, and the target compound. The sulfanylidene group in the target compound contrasts with the sulfanyl group in pyrazole derivatives (). Sulfanylidene (thiocarbonyl) may offer stronger hydrogen-bonding capacity, influencing target selectivity.
Pharmacokinetic Properties: The target compound’s N-benzyl and N-methyl groups on the carboxamide likely increase metabolic stability compared to clopidogrel’s ester group, which is prone to hydrolysis. Molecular weight (>400 Da) and LogP (estimated >3) suggest moderate bioavailability, differing from smaller analogs like 1-(2-chlorophenyl)ethanone (MW 154.59).
Synthetic Complexity :
- The target compound’s multi-step synthesis likely involves coupling the 2-chlorophenylmethyl group to the quinazoline core, akin to methods described for clopidogrel racemization (). Crystallographic tools like SHELX (for refinement) and ORTEP (for visualization) are critical for confirming its structure.
Biological Activity
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to N-benzyl derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymes : Many benzyl derivatives have been shown to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : These compounds may also possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that such compounds can inhibit bacterial growth, making them candidates for antibiotic development.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 16 to 128 µg/mL, indicating moderate to strong antibacterial properties.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-benzyl derivative A | 32 | Staphylococcus aureus |
| N-benzyl derivative B | 64 | Escherichia coli |
| N-benzyl derivative C | 16 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that while some derivatives showed promising inhibitory effects on cancer cell proliferation, others exhibited cytotoxic effects at higher concentrations. The IC50 values for selected compounds were determined as follows:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-benzyl derivative D | 5.6 | MCF-7 (Breast Cancer) |
| N-benzyl derivative E | 12.4 | HeLa (Cervical Cancer) |
Case Studies
- Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of N-benzyl derivatives in models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function in treated animals compared to controls.
- Evaluation of Anticancer Properties : Another study focused on the anticancer potential of related quinazoline derivatives, highlighting their ability to induce apoptosis in tumor cells through caspase activation pathways.
Q & A
Basic: What are the key steps in synthesizing N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?
Methodological Answer:
The synthesis typically involves:
Cyclocondensation : Formation of the quinazoline core via reaction of anthranilic acid derivatives with thiourea or its analogs under reflux conditions .
N-Alkylation : Introduction of the benzyl and methyl groups at the N1 and N3 positions using alkyl halides (e.g., benzyl bromide) in aprotic solvents like DMF .
Sulfanylidene incorporation : Thiolation at the C2 position using Lawesson’s reagent or phosphorus pentasulfide .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfanylidene absence of SH proton) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystals form): Resolve 3D conformation and confirm stereoelectronic effects .
Intermediate: What pharmacological targets are most relevant for this quinazoline derivative?
Methodological Answer:
Priority targets include:
- GABA receptors : Assess via electrophysiology or radioligand displacement assays (e.g., [³H]muscimol binding) due to structural similarity to benzodiazepine-like anticonvulsants .
- Kinases : Screen against panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Microbial enzymes : Test for β-lactamase or mycobacterial enoyl-ACP reductase inhibition using spectrophotometric methods .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituents on the benzyl group?
Methodological Answer:
- Computational modeling : Perform molecular dynamics simulations to assess steric/electronic effects of substituents (e.g., 2-chloro vs. 4-chloro) on target binding .
- In vitro profiling : Compare IC₅₀ values across analogs in dose-response assays (e.g., MTT for cytotoxicity, enzymatic inhibition) .
- Crystallographic docking : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding interactions .
Intermediate: What strategies mitigate stability issues during in vitro assays (e.g., sulfanylidene oxidation)?
Methodological Answer:
- Storage : Maintain solutions in degassed DMSO at –80°C under argon .
- Antioxidants : Add 0.1% w/v ascorbic acid to assay buffers .
- Analytical monitoring : Use HPLC-PDA (C18 column, acetonitrile/water) to track degradation products .
Advanced: How does chirality at the 3-[(2-chlorophenyl)methyl] position influence bioactivity?
Methodological Answer:
- Stereoselective synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis .
- Biological evaluation : Compare enantiomer activity in receptor-binding assays (e.g., GABAₐ) and ADMET profiles .
- Circular dichroism : Correlate optical activity with conformational stability .
Intermediate: How to address discrepancies in reported biological activity across cell lines?
Methodological Answer:
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified HepG2), passage numbers, and serum conditions .
- Metabolic profiling : Quantify cytochrome P450 activity (e.g., CYP3A4) to assess inter-line metabolic differences .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What experimental designs optimize yield in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify critical parameters .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
Advanced: How are reactive metabolites identified during preclinical studies?
Methodological Answer:
- LC-MS/MS : Perform microsomal incubations (human liver microsomes) with NADPH, followed by metabolite trapping (e.g., glutathione for electrophiles) .
- Radiolabeling : Synthesize ¹⁴C-labeled compound for mass balance studies and metabolite profiling .
- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Advanced: What advanced techniques elucidate off-target effects in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with desthiobiotinylated probes to capture interacting proteins .
- CRISPR-Cas9 screens : Perform genome-wide knockouts to identify synthetic lethal partners .
- Network pharmacology : Integrate transcriptomic data (RNA-seq) with STRING database to map signaling pathway crosstalk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
